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Compound of Interest

Compound Name: Cyclotetradecyne

Cat. No.: B15486937

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the stability and reactivity of
cyclotetradecyne, a fascinating and synthetically challenging medium-ring alkyne. Due to a
notable scarcity of dedicated experimental studies on cyclotetradecyne in publicly accessible
literature, this guide combines established principles of alkyne chemistry, theoretical
considerations, and data from analogous cyclic and acyclic systems to project its chemical
behavior. The information presented herein is intended to serve as a foundational resource to
stimulate and guide future research into this intriguing molecule.

Molecular Structure and Stability

Cyclotetradecyne, with the chemical formula Ci4H24, is a fourteen-membered carbocyclic ring
containing a single carbon-carbon triple bond. The presence of the rigid, linear alkyne
functional group within the flexible cycloalkane chain introduces significant ring strain, which is
a critical determinant of its stability and reactivity.

Strain Energy

The total strain energy of a cyclic molecule is a measure of its thermodynamic instability
relative to a hypothetical strain-free analogue. It is a composite of angle strain (deviation from
ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-
bonded interactions across the ring).
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While no specific experimental or computational data for the strain energy of cyclotetradecyne
has been found in the reviewed literature, it is possible to provide an estimate based on its
saturated counterpart, cyclotetradecane. Studies on cyclotetradecane have shown it to be a
relatively low-strain molecule among medium-sized rings. However, the introduction of the sp-
hybridized carbons of the triple bond, which prefer a 180° bond angle, will inevitably introduce
significant angle and torsional strain into the cyclotetradecyne ring.

Table 1: Estimated Physicochemical and Stability Data for Cyclotetradecyne

Estimated
Property Lo Notes
Value/Description
Molecular Formula CisH24 -
Molecular Weight 192.34 g/mol -
IUPAC Name Cyclotetradecyne -
CAS Number 6568-37-2 [1]
Due to the geometric
constraints of the triple bond
Strain Energy High (estimated) within a medium-sized ring.

The exact value is not

available in the literature.

] The flexible Ci2 alkyl chain can
) Multiple low-energy ) )
Conformational Isomers adopt various conformations to
conformers are expected. o )
minimize strain.

The workflow for a computational estimation of strain energy in a cyclic alkyne like
cyclotetradecyne would typically involve the following steps:
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Caption: Computational workflow for strain energy calculation.

Reactivity of Cyclotetradecyne

The reactivity of cyclotetradecyne is anticipated to be dominated by the high energy of its
strained triple bond. The molecule will likely undergo reactions that relieve this strain, making it
a versatile substrate for various organic transformations.

Cycloaddition Reactions

Cycloaddition reactions are expected to be a prominent feature of cyclotetradecyne's
reactivity profile. The bent nature of the alkyne bond in the ring system enhances its reactivity

as a dienophile or dipolarophile.

A general schematic for a [4+2] cycloaddition (Diels-Alder type) reaction involving

cyclotetradecyne is presented below:
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Caption: Generalized [4+2] cycloaddition pathway.
Experimental Protocol for a Generic Cycloaddition Reaction:

« Materials: Cyclotetradecyne, diene (e.g., furan, cyclopentadiene), anhydrous solvent (e.g.,
toluene, THF), inert gas (e.g., argon or nitrogen).

e Procedure:

[¢]

In a flame-dried Schlenk flask under an inert atmosphere, dissolve cyclotetradecyne in
the chosen anhydrous solvent.

o Add a stoichiometric excess of the diene to the solution.

o The reaction mixture is stirred at a temperature determined by the reactivity of the diene
(ranging from room temperature to reflux).

o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).
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o Upon completion, the solvent is removed under reduced pressure.
o The crude product is purified by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reactants.

Isomerization Reactions

Medium-ring alkynes can be susceptible to isomerization reactions, particularly base-catalyzed
migrations of the triple bond to form more stable isomers, such as conjugated dienes or
allenes. The driving force for such a reaction would be the release of ring strain.

The logical flow of a potential base-catalyzed isomerization is as follows:
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Caption: Potential isomerization pathway of cyclotetradecyne.
Experimental Protocol for a Generic Isomerization Reaction:

o Materials: Cyclotetradecyne, strong base (e.g., potassium tert-butoxide, sodium amide),
high-boiling point solvent (e.g., dimethyl sulfoxide), inert gas.

e Procedure:
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o To a solution of the strong base in the chosen solvent at an appropriate temperature, add
a solution of cyclotetradecyne dropwise under an inert atmosphere.

o Stir the reaction mixture for a specified period, monitoring the reaction by GC-MS.

o Quench the reaction by the addition of a proton source (e.g., water or ammonium chloride
solution).

o Extract the product with an organic solvent.

o Dry the organic layer, remove the solvent, and purify the product by chromatography or
distillation.

Note: The choice of base, solvent, and temperature is crucial and will determine the product
distribution.

Oligomerization and Polymerization

The high reactivity of strained alkynes can also lead to oligomerization or polymerization under
certain conditions, often catalyzed by transition metals. These reactions would also serve to
relieve ring strain.

Table 2: Anticipated Reactivity of Cyclotetradecyne
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Experimental

Reaction Type Reactivity Potential Products . .
Considerations
Wide range of dienes
- ) Bicyclic compounds, and dipoles can likely
Cycloaddition High

heterocycles

be used. Reaction

conditions will vary.

Isomerization

Moderate to High

Allenes, conjugated

dienes

Requires strong base
and careful control of
reaction conditions to

avoid polymerization.

Oligomerization

Moderate

Dimers, trimers, and

higher oligomers

Can be initiated by
heat, light, or
transition metal

catalysts.

Hydration

Moderate

Cyclotetradecanone

Typically acid-
catalyzed with
mercury salts, or via
hydroboration-

oxidation.

Reduction

High

(2)-Cyclotetradecene,

Cyclotetradecane

Can be controlled to
give the cis-alkene
(Lindlar's catalyst) or
the alkane (e.g.,
Pd/C).

Synthesis of Cyclotetradecyne

The synthesis of medium-ring alkynes is a non-trivial synthetic challenge. Common methods

involve the ring-closing of a linear precursor. A plausible synthetic route to cyclotetradecyne

could involve an intramolecular reaction of a 1,14-difunctionalized tetradecane derivative.

A conceptual synthetic workflow is outlined below:
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Caption: A possible synthetic pathway to cyclotetradecyne.

Conclusion and Future Outlook

Cyclotetradecyne represents an intriguing yet underexplored molecule in the field of organic
chemistry. Its inherent ring strain suggests a rich and diverse reactivity profile, making it a
potentially valuable building block in complex molecule synthesis. This guide, while based on
established chemical principles and analogies due to the lack of specific literature, aims to
provide a solid foundation for future experimental and computational investigations.

Further research is critically needed to:

o Accurately determine the strain energy of cyclotetradecyne through computational and
experimental methods.

» Develop and optimize synthetic routes to access this molecule in useful quantities.
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o Systematically explore its reactivity in various organic transformations to uncover novel
reaction pathways and synthetic applications.

The insights gained from such studies will not only illuminate the fundamental chemistry of
medium-ring alkynes but also pave the way for their application in materials science and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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